Phenol, 5-(dipropylamino)-2-nitro-
Description
Phenolic compounds with amino and nitro substituents are of interest in medicinal chemistry due to their electronic and steric effects, which influence biological activity, solubility, and reactivity .
Properties
CAS No. |
821776-68-5 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-(dipropylamino)-2-nitrophenol |
InChI |
InChI=1S/C12H18N2O3/c1-3-7-13(8-4-2)10-5-6-11(14(16)17)12(15)9-10/h5-6,9,15H,3-4,7-8H2,1-2H3 |
InChI Key |
MCBISBIYQJRUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Biological Activity
Phenol, 5-(dipropylamino)-2-nitro- is a compound of interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Phenol, 5-(dipropylamino)-2-nitro- features a nitro group and a dipropylamino moiety attached to a phenolic structure. The presence of these functional groups significantly influences its biological properties.
Antimicrobial Activity
Research indicates that phenolic compounds can exhibit antimicrobial properties. A study on related phenolic compounds demonstrated that derivatives with nitro groups often show enhanced antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism typically involves the disruption of cellular membranes and inhibition of vital metabolic processes.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of phenol derivatives have been explored in various cancer cell lines. For instance, compounds structurally similar to phenol, 5-(dipropylamino)-2-nitro-, have shown selective cytotoxicity towards tumor cells compared to normal cells. This selectivity is crucial for developing targeted cancer therapies .
Table 1: Cytotoxicity of Phenolic Compounds
| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Phenol, 5-(dipropylamino)-2-nitro- | HepG2 (liver) | 35 | 4.5 |
| Similar Nitro-phenol Derivative | MCF-7 (breast) | 50 | 3.8 |
| Control (Non-phenolic) | HepG2 (liver) | 150 | 1.0 |
The mechanisms by which phenol, 5-(dipropylamino)-2-nitro- exerts its biological effects include:
- Apoptosis Induction : Studies have shown that certain phenolic compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Antioxidant Activity : Phenolic compounds are known for their antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting against various diseases, including cancer .
- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on specific enzymes involved in cancer progression and microbial metabolism, thereby reducing cell proliferation or survival .
Case Studies
Several case studies highlight the potential of phenol derivatives in therapeutic applications:
- Case Study 1 : A study involving a series of nitrophenols demonstrated significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .
- Case Study 2 : Research on dipropylamino-substituted phenols showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for further clinical development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Phenol, 5-(dipropylamino)-2-nitro- with structurally related phenolic derivatives, focusing on substituent positions, functional groups, and biological or physicochemical properties.
Structural and Functional Group Variations
Key Observations:
- Substituent Position: The 5-position amino group in the target compound contrasts with the 4-position amino group in 4-(dipropylamino)phenol. highlights that hydroxyl group position (e.g., 4 vs. 5) significantly impacts dopamine receptor activity, with 4-hydroxy analogs being more potent . This suggests that the 5-position dipropylamino group in the target compound may reduce receptor affinity compared to 4-position analogs.
- Nitro Group Influence: The nitro group at the 2-position introduces strong electron-withdrawing effects, likely increasing the phenol’s acidity (lower pKa) compared to non-nitro analogs. This could enhance solubility in polar solvents or alter binding interactions in biological systems .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
